molecular formula C21H18BrN5O B4161757 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B4161757
M. Wt: 436.3 g/mol
InChI Key: PTUSWPNVCDWULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a bromine atom, an imidazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium hydride (NaH), various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution of the bromine atom can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the quinoline and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-(2-pyridinyl)-4-quinolinecarboxamide
  • 6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-2-(2-pyridinyl)-4-quinolinecarboxamide
  • 6-iodo-N-[3-(1H-imidazol-1-yl)propyl]-2-(2-pyridinyl)-4-quinolinecarboxamide

Uniqueness

The uniqueness of 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in halogen bonding interactions, which can be advantageous in drug design.

Properties

IUPAC Name

6-bromo-N-(3-imidazol-1-ylpropyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O/c22-15-5-6-18-16(12-15)17(13-20(26-18)19-4-1-2-7-24-19)21(28)25-8-3-10-27-11-9-23-14-27/h1-2,4-7,9,11-14H,3,8,10H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUSWPNVCDWULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.